molecular formula C19H17N3O2 B1201257 2-(4-Methoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

2-(4-Methoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No. B1201257
M. Wt: 319.4 g/mol
InChI Key: XDDJZSAWXWLKSU-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-5-(2-phenylethylamino)-4-oxazolecarbonitrile is a member of 1,3-oxazoles.

Scientific Research Applications

Synthesis and Chemical Properties

2-(4-Methoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile, as part of the 1,3-oxazole derivatives, has notable implications in scientific research due to its unique chemical structure and properties. Research indicates that 1,3-oxazole derivatives are pivotal in the synthesis of complex natural molecules and synthetic drugs, with 4-phosphorylated derivatives showing diverse biological activities (Abdurakhmanova et al., 2018). These derivatives are utilized in fine organic synthesis, contributing to the production of pharmaceuticals, dyes, and high-energy materials, showcasing their versatility in industrial applications (Nazarov et al., 2021).

Catalytic Synthesis and Applications

The catalytic synthesis of 1,3-oxazole derivatives, including 2-(4-Methoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile, has been the subject of systematic appraisals. These derivatives are integral to medicinal, pharmaceutical, agrochemical, and material sciences due to their broad utility and versatility (Shinde et al., 2022). Their synthesis, often involving metal-dependent methodologies, is crucial for developing novel compounds with potential applications in various fields.

Material Science and Luminescence

In material science, the incorporation of 1,3-oxazole derivatives into polymers, such as polymethyl methacrylate, has been explored for improving scintillation properties. These modifications aim to enhance the efficiency, optical transparency, and stability of scintillators, which are vital in radiation detection technologies (Salimgareeva et al., 2005).

Antioxidant and Antimicrobial Properties

Furthermore, the antioxidant and antimicrobial properties of 1,2,4-triazole-3-thione derivatives, which share a similar heterocyclic structure with 1,3-oxazole derivatives, indicate the potential of 2-(4-Methoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile in biomedical research. These compounds have shown promising results in enhancing the overall condition and biochemical processes, especially in contexts involving high doses of radiation, suggesting their utility in developing therapeutic agents (Kaplaushenko, 2019).

properties

Product Name

2-(4-Methoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H17N3O2/c1-23-16-9-7-15(8-10-16)18-22-17(13-20)19(24-18)21-12-11-14-5-3-2-4-6-14/h2-10,21H,11-12H2,1H3

InChI Key

XDDJZSAWXWLKSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)NCCC3=CC=CC=C3)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-(4-Methoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

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